N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline
Description
N-[(Z)-2-(Benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline (CAS: 478048-59-8) is a structurally complex compound featuring a Z-configured ethenyl bridge connecting a benzenesulfonyl group, a 6-chloropyridinyl moiety, and a 3,4-dimethylaniline substituent. Its molecular formula is approximately C₂₀H₁₇ClN₂O₂S, with a molecular weight of ~384.57 g/mol. The compound is primarily used in research settings, as indicated by supplier data . Key structural attributes include:
- 6-Chloropyridinyl ring: Introduces electron-withdrawing effects and halogen-mediated reactivity.
Properties
IUPAC Name |
N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2S/c1-15-8-10-18(12-16(15)2)23-14-20(17-9-11-21(22)24-13-17)27(25,26)19-6-4-3-5-7-19/h3-14,23H,1-2H3/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFAEWUOQPDFRG-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C2=CN=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(/C2=CN=C(C=C2)Cl)\S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl or chloropyridinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The Z-configuration in the target compound distinguishes it from E-isomers (e.g., IIIa), which may exhibit steric and electronic differences in receptor binding .
- Chlorinated aromatic systems (target compound and IIIa) enhance electrophilicity compared to non-halogenated analogs like CS-0309467 .
- Sulfonamide/sulfonyl groups (target compound, IIIa) improve solubility in polar solvents, whereas cyano groups (11a) increase dipole moments .
Physicochemical Properties
Biological Activity
N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H16ClN2O2S
- Molecular Weight : 344.84 g/mol
The presence of a benzenesulfonyl group and a chloropyridine moiety suggests that this compound may interact with biological targets through multiple pathways.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit histone deacetylases (HDACs), which play crucial roles in gene expression regulation and are implicated in cancer progression. For instance, derivatives have been reported to induce apoptosis in cancer cell lines by increasing acetylated histones and activating tumor suppressor genes .
- Antitumor Activity : Studies on related compounds demonstrated significant antitumor effects in xenograft models. These compounds were able to induce cell cycle arrest and apoptosis in myelodysplastic syndrome cell lines, suggesting that this compound may exhibit similar properties .
Biological Activity Data
The following table summarizes the biological activities reported for compounds structurally related to this compound:
Case Studies
- Case Study on Anticancer Potential : A study investigated the effects of a series of benzamide derivatives, including those related to this compound. The results showed that these compounds significantly inhibited tumor growth in mouse models and enhanced the immune response against tumors .
- Pharmacological Evaluation : Another study evaluated the pharmacological properties of similar compounds, demonstrating their potential as therapeutic agents targeting HDACs. The findings highlighted the importance of structural modifications for enhancing bioactivity and reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
